Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate
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Overview
Description
Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate, also known as BMHM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMHM is a synthetic compound that belongs to the class of esters and is commonly used in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to inhibit the activity of cyclooxygenase, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory, antitumor, and antifungal properties. It has also been shown to have a protective effect against oxidative stress and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate in lab experiments is its versatility as a building block for the synthesis of other organic compounds. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of research involves the investigation of the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Additionally, the development of new analytical methods for the detection and quantification of this compound in biological samples could lead to a better understanding of its pharmacological properties.
Synthesis Methods
The synthesis of Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate involves several steps, starting with the reaction of 2-methyl-1-butanol with sodium hydride to form the corresponding alkoxide. This is followed by the reaction of the alkoxide with 5-methyl-1-hepten-4-ol to form the intermediate. The intermediate is then subjected to a series of reactions involving benzylation, hydrolysis, and esterification to form the final product, this compound.
Scientific Research Applications
Methyl 8-(benzyloxy)-5-ethenyl-7-hydroxy-5-methyloctanoate has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research involves the use of this compound as a building block for the synthesis of other organic compounds. This compound has been used in the synthesis of several natural products, including the antitumor agent (-)-clavosolide A and the anti-inflammatory agent (-)-clavulactone.
properties
CAS RN |
130675-13-7 |
---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 5-ethenyl-7-hydroxy-5-methyl-8-phenylmethoxyoctanoate |
InChI |
InChI=1S/C19H28O4/c1-4-19(2,12-8-11-18(21)22-3)13-17(20)15-23-14-16-9-6-5-7-10-16/h4-7,9-10,17,20H,1,8,11-15H2,2-3H3 |
InChI Key |
YWWDVWUFCDPBLM-IEBWSBKVSA-N |
Isomeric SMILES |
C[C@@](CCCC(=O)OC)(C[C@H](COCC1=CC=CC=C1)O)C=C |
SMILES |
CC(CCCC(=O)OC)(CC(COCC1=CC=CC=C1)O)C=C |
Canonical SMILES |
CC(CCCC(=O)OC)(CC(COCC1=CC=CC=C1)O)C=C |
synonyms |
(5R,7R)-8-BENZYLOXY-7-HYDROXY-5-METHYL-5-VINYL-OCTANOIC ACID METHYL ESTER |
Origin of Product |
United States |
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